molecular formula C9H16O3 B2847143 2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid CAS No. 861444-92-0

2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid

Cat. No. B2847143
M. Wt: 172.224
InChI Key: WSSGLIOHZIVSFE-UHFFFAOYSA-N
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Description

“2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid” is a chemical compound that is related to the class of organic compounds known as tetrahydropyrans . Tetrahydropyrans are compounds containing a saturated six-membered ring with five carbon atoms and one oxygen atom .


Synthesis Analysis

The synthesis of compounds similar to “2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid” has been reported in the literature. For instance, the synthesis of carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one has been described . The process involves the cyclization of 3-hydroxy acids with an acidic catalyst such as boron trifluoride diethyl etherate or iodine .


Molecular Structure Analysis

The molecular formula of “2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid” is C9H18O2 . It is related to tetrahydropyran, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom .


Chemical Reactions Analysis

Tetrahydropyrans, such as “2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid”, are commonly used as protecting groups in organic synthesis . They can be derived from the reaction of alcohols and 3,4-dihydropyran . These ethers are resilient to a variety of reactions .

Scientific Research Applications

  • Intermediate in Organic Syntheses :

    • It serves as an intermediate in the synthesis of various compounds. For example, it's used in the production of methyl 4-hydroxy-2-butynoate, a compound with potential applications in organic synthesis (Earl & Townsend, 2003).
    • It's involved in the synthesis of tetrahydrobenzo[b]pyran derivatives, showcasing its role in the creation of complex organic molecules (Balalaie, Sheikh‐Ahmadi, & Bararjanian, 2007).
  • Study of Molecular Structures and Reactions :

    • Research on compounds similar to 2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid, like 2-(4-isopropyl-2-methyl-2-ethyltetrahydro-2H-pyran-4-yl)ethanamine, contributes to understanding the reactions and structures of tetrahydropyran derivatives (Arutyunyan et al., 2017).
    • Studies on the hydrogen bonding of similar compounds enhance our understanding of chemical interactions and molecular stability (Dobbin et al., 1993).
  • Development of Novel Synthesis Methods :

    • Research is also focused on developing new synthesis methods using derivatives of 2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid. This includes the non-iterative asymmetric synthesis of polyketide spiroketals, demonstrating the compound's utility in complex organic syntheses (Meilert, Pettit, & Vogel, 2004).
  • Synthesis of Heterocyclic Derivatives :

    • The compound is used in the synthesis of a wide range of heterocyclic derivatives, contributing to the development of new pharmaceutical and industrial chemicals (Han et al., 1992).
  • Application in Solid Form Selection in Pharmaceuticals :

    • It plays a role in the solid form selection of pharmaceutical compounds, as seen in studies involving zwitterionic pharmaceutical compounds (Kojima et al., 2008).

properties

IUPAC Name

2-methyl-2-(oxan-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-9(2,8(10)11)7-3-5-12-6-4-7/h7H,3-6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSGLIOHZIVSFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCOCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid

Synthesis routes and methods

Procedure details

A solution of 0.795 g of 2-methyl-2-(tetrahydro-pyran-4-yl)-propionic acid ethyl ester in 3 ml of ethanol is admixed with 3 ml of a 40% aqueous potassium hydroxide solution and then heated to reflux. After 4 hours, the reaction mixture is cooled to room temperature and the ethanol removed in vacuo. The remaining aqueous solution is acidified (pH 2-3) with 4M HCl and then extracted with tert-butyl methyl ether (2×). The combined organic layers are washed with water and brine, dried over sodium sulphate and concentrated by evaporation to provide the crude title compound as a yellow solid. Rf=0.10 (1:3 EtOAc-heptane).
Quantity
0.795 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three

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